molecular formula C20H20N4O3 B2903184 N-(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)-2-(morpholin-4-yl)pyridine-3-carboxamide CAS No. 1870849-58-3

N-(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)-2-(morpholin-4-yl)pyridine-3-carboxamide

Cat. No. B2903184
CAS RN: 1870849-58-3
M. Wt: 364.405
InChI Key: OSFZBGUNRGOXKG-UHFFFAOYSA-N
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Description

N-(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)-2-(morpholin-4-yl)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H20N4O3 and its molecular weight is 364.405. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of Bromodomain Inhibitor-10 are the BET proteins, which include BRD2, BRD3, BRD4, and the testis-specific BRDT . These proteins are key regulators of gene expression and contribute to the development of various diseases, including cancer . They recognize acetylated lysine residues on histone H3 and H4, influencing gene expression .

Mode of Action

Bromodomain Inhibitor-10 works by displacing BRD4 out of super-enhancer regions, which significantly impacts vital pathways in cancerous cells . This displacement inhibits the transcription of BET target genes, retarding the proliferation of tumor cells .

Biochemical Pathways

Bromodomain Inhibitor-10 affects several biochemical pathways. It suppresses pathways involved in apoptosis while maintaining the expression of genes critical for cell function, such as Pdx1 and Ins1 . It also inhibits cytokine-induced NF-kB signaling and enhances FOXO1-mediated anti-oxidant response in cells .

Pharmacokinetics

The pharmacokinetics of Bromodomain Inhibitor-10 involves absorption, distribution, metabolism, and excretion (ADME). The absorption rate constant (ka) is 0.731 h−1, the volume of distribution (V) is 71.4 L, and the total body clearance (CL) is 8.47 L·h−1 . The Tmax of these BET inhibitors was between 0.5–6 h, but the range for T1/2 varied significantly .

Result of Action

The molecular and cellular effects of Bromodomain Inhibitor-10’s action include the suppression of inflammatory responses and the reduction of cell proliferation . It also protects cells from cytokine-induced dysfunction and death .

Action Environment

The action, efficacy, and stability of Bromodomain Inhibitor-10 can be influenced by various environmental factors. For instance, all BET inhibitors reviewed in one study exhibited exposure-dependent thrombocytopenia, which may limit their clinical application . Moreover, the diverse and unknown functions of bromodomain-containing proteins pose challenges to the systematic evaluation of the cellular effect and selectivity of the inhibitors .

properties

IUPAC Name

N-(4-methyl-2-oxo-1H-quinolin-6-yl)-2-morpholin-4-ylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-13-11-18(25)23-17-5-4-14(12-16(13)17)22-20(26)15-3-2-6-21-19(15)24-7-9-27-10-8-24/h2-6,11-12H,7-10H2,1H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFZBGUNRGOXKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=C(N=CC=C3)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1870849-58-3
Record name N-(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)-2-(morpholin-4-yl)pyridine-3-carboxamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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